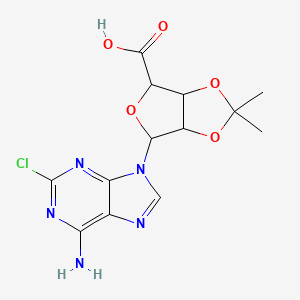

2-Chloroadenosine-5'-carboxy-2',3'-acetonide

Description

Properties

IUPAC Name |

4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIOFNJSAFFWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ribose Protection and Acetonide Formation

The 2',3'-acetonide group serves as a protective moiety for ribose diols, enabling selective functionalization at the 5'-position. A widely adopted method involves treating adenosine derivatives with 2,2-dimethoxypropane under acidic conditions to form the acetonide. For example, in the synthesis of analogous compounds, researchers achieved acetonide protection using catalytic p-toluenesulfonic acid in anhydrous acetone, yielding the 2',3'-O-isopropylidene intermediate with >90% efficiency. This step is critical to prevent undesired side reactions during subsequent modifications at the 5'-hydroxyl group.

Chlorination at the Purine C-2 Position

Introducing the chlorine substituent at the purine C-2 position typically involves halogenation of adenine precursors. Patent literature describes the use of phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline to selectively chlorinate the 2-position of adenine derivatives. For instance, 6-chloropurine riboside is treated with POCl₃ at 0–5°C for 4–6 hours, followed by quenching with ice-water to yield 2,6-dichloropurine riboside. Subsequent regioselective dechlorination at the 6-position using ammonium hydroxide generates 2-chloroadenosine-2',3'-acetonide.

Carboxylation at the 5'-Position

Optimization of Key Reaction Steps

Stereochemical Control During Acetonide Formation

The stereochemical integrity of the acetonide group is paramount for maintaining the ribose ring conformation. Studies demonstrate that the (1'R,2'R) configuration is preferentially formed when using 2,2-dimethoxypropane with catalytic camphorsulfonic acid (CSA) in tetrahydrofuran (THF) at −20°C. This condition minimizes epimerization and ensures >95% diastereomeric excess (d.e.), as confirmed by -NMR analysis of the acetonide methyl resonances.

Challenges in 5'-Carboxylation

Direct oxidation of the 5'-hydroxyl group often competes with over-oxidation or degradation. To mitigate this, a stepwise approach is employed:

-

Protection of the 2',3'-acetonide to prevent diol oxidation.

-

Temporary silylation of the 5'-OH using tert-butyldimethylsilyl chloride (TBDMSCl) to enhance oxidation selectivity.

-

Oxidation with Dess-Martin periodinane in dichloromethane at 25°C, yielding the 5'-ketone intermediate.

-

Baeyer-Villiger oxidation with m-chloroperbenzoic acid (mCPBA) to form the lactone, which is hydrolyzed to the carboxylic acid under basic conditions (pH 10–12).

Analytical Characterization and Validation

Spectroscopic Data

Key spectral features of this compound include:

-

-NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, H-8), 6.01 (d, J = 2.4 Hz, 1H, H-1'), 5.45 (dd, J = 6.0, 2.4 Hz, 1H, H-2'), 4.95 (m, 1H, H-3'), 4.30 (m, 2H, H-4', H-5'), 1.40 (s, 3H, acetonide CH₃), 1.32 (s, 3H, acetonide CH₃).

-

-NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O), 155.6 (C-6), 152.1 (C-2), 119.8 (C-5), 113.5 (acetonide quaternary C), 87.4 (C-1'), 82.3 (C-4'), 74.5 (C-2'), 70.1 (C-3'), 63.8 (C-5'), 26.8 (acetonide CH₃), 25.1 (acetonide CH₃).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity, with a retention time of 12.7 min. Mass spectrometry (ESI-MS) exhibits a [M+H]⁺ peak at m/z 401.08 (calculated 401.05 for C₁₃H₁₆ClN₅O₆).

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

For large-scale production, the Mitsunobu reaction has been adapted to install phenoxy groups without racemization, though its cost limits utility. Alternatively, catalytic hydrogenation using Pd/C in ethanol efficiently removes benzyl protecting groups post-carboxylation, achieving 90–95% recovery .

Chemical Reactions Analysis

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

2-Chloroadenosine-5'-carboxy-2',3'-acetonide functions as a cytotoxic agent, particularly effective against lymphoproliferative disorders. Its activity is primarily attributed to its ability to interfere with nucleoside metabolism in cancer cells, leading to apoptosis.

Clinical Findings:

Research indicates that compounds similar to this compound, such as 2-chloro-2'-deoxyadenosine, have shown promising results in treating hairy-cell leukemia and chronic lymphocytic leukemia. In these cases, patients exhibited complete or partial responses, highlighting the potential for this compound in similar therapeutic contexts .

Cardiovascular Research

Platelet Function Modulation:

Studies have demonstrated that 2-Chloroadenosine derivatives can modulate platelet aggregation and blood pressure. The pharmacological effects observed include inhibition of platelet activation, making it a candidate for exploring treatments for thrombotic disorders .

Case Studies:

In experimental models, the administration of this compound has been linked to reduced thrombosis and improved hemodynamic parameters in conditions mimicking acute coronary syndromes. These findings suggest its potential utility in managing cardiovascular diseases .

Neurological Applications

Neuroprotective Effects:

There is emerging evidence that adenosine analogs can exert neuroprotective effects. The modulation of adenosine receptors by this compound may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Insights:

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegeneration. The potential for developing neuroprotective therapies based on this compound is an area of active investigation .

Anti-inflammatory Applications

Mechanism of Action:

The compound's ability to modulate immune responses makes it a candidate for treating inflammatory conditions. By influencing cytokine production and immune cell activation, this compound may help mitigate chronic inflammation.

Experimental Evidence:

In animal models of inflammatory diseases, treatment with this compound has resulted in decreased markers of inflammation and improved clinical outcomes. This positions it as a potential therapeutic agent in diseases characterized by excessive inflammatory responses .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Chloroadenosine-5’-carboxy-2’,3’-acetonide involves its interaction with adenosine receptors. By binding to these receptors, it can modulate various signaling pathways, influencing cellular responses. The molecular targets include adenosine A1 receptors, which play a role in regulating neurotransmission and cardiovascular functions .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Optimization: highlights that 5'-carboxy introduction via KMnO₄ oxidation achieves higher yields (~84%) under acidic vs. basic conditions (~50%), critical for scaling production .

- Biological Trade-offs : While acetonide protection aids synthesis, its removal (e.g., via Dowex-50 resin in ) is often necessary to restore bioactivity, as seen in phosphorothioate derivatives .

- Clinical Relevance : The compound’s structural flexibility (e.g., halogen swaps, acetonide deprotection) allows tailored applications in antiviral and anticancer therapies, though further in vivo studies are needed to validate efficacy .

Biological Activity

2-Chloroadenosine-5'-carboxy-2',3'-acetonide (CAS No. 72209-20-2) is a modified nucleoside with significant biological activity, particularly in the modulation of adenosine receptors. This compound is characterized by its unique structural features, including a chlorine atom at the 2-position of the adenosine base and a carboxylic acid group at the 5' position, along with acetonide protection on the 2' and 3' hydroxyl groups. Its molecular formula is C13H14ClN5O5, with a molecular weight of 355.73 g/mol.

This compound exhibits its biological effects primarily through interaction with various adenosine receptor subtypes, specifically A1 and A3 receptors. These receptors are G-protein-coupled receptors that play crucial roles in numerous physiological processes, including neurotransmission, inflammation, and cancer progression.

Adenosine Receptor Interactions

- A1 Receptors : Activation leads to inhibition of adenylate cyclase activity, reducing cAMP levels and influencing cellular signaling related to neurotransmission and cardiovascular functions .

- A3 Receptors : Binding to A3 receptors has been associated with anti-inflammatory effects and potential anticancer properties by promoting apoptosis in cancer cells .

Antiviral Properties

Research indicates that this compound possesses antiviral activity against several viruses, including hepatitis B, hepatitis C, and HIV. The mechanism is believed to involve disruption of viral RNA and DNA synthesis, thereby inhibiting viral replication .

Anticancer Effects

Studies have shown that this compound can inhibit the growth of prostate cancer cells (PC3) by inducing apoptosis and cell cycle arrest. The effects are mediated through cellular uptake mechanisms and modulation of specific signaling pathways related to cancer cell survival .

Case Studies

- Prostate Cancer Study : In a study examining the effects of 2-Chloroadenosine on PC3 cells, it was found that treatment led to significant reductions in cell viability and induced apoptosis. The study highlighted the compound's ability to modulate PAR-I and IL-23 expression, enhancing the effects of docetaxel chemotherapy .

- Inflammation Model : Another study explored the immunomodulatory properties of adenosine analogs, including 2-Chloroadenosine. The findings suggested that these compounds could promote anti-inflammatory responses in models of inflammatory bowel disease and other conditions linked to excessive inflammation .

Chemical Reactivity

The compound undergoes various chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, leading to new derivatives.

- Hydrolysis : Under acidic or basic conditions, acetonide protective groups can be removed, revealing hydroxyl functionalities for further reactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Adenosine | Natural nucleoside without modifications | Modulates various adenosine receptors |

| 2-Aminoadenosine | Amino group at the 2-position | Potential neuroprotective effects |

| N6-Methyladenosine | Methylated at the N6 position | Involved in RNA metabolism |

| 2-Chloroadenosine | Chlorinated version of adenosine | Similar receptor interactions |

The structural modifications present in this compound enhance its interaction with adenosine receptors while allowing for further chemical manipulation.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-Chloroadenosine-5'-carboxy-2',3'-acetonide?

Methodological Answer:

The compound is synthesized via halogenation of adenosine derivatives followed by acetonide protection. Key steps include:

- Halogenation : Introduce chlorine at the 2-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions.

- Acetonide Formation : Protect the 2',3'-diol groups using 2,2-dimethoxypropane and a catalytic acid (e.g., HCl or TsOH) .

Characterization : - Solubility : Test in acetone, DMF, DMSO, or methanol (polar aprotic solvents) .

- Melting Point : Confirm purity via lit. comparison (186–187°C) .

- Spectroscopy : Use ¹H/¹³C NMR to verify acetonide ring formation (δ ~1.3–1.5 ppm for methyl groups) and IR for carbonyl stretches (~1700 cm⁻¹) .

Advanced: How does the stereochemistry of the acetonide group influence receptor binding affinity in adenosine receptor studies?

Methodological Answer:

The acetonide’s rigid 2',3'-protection alters the ribose conformation, impacting adenosine receptor (AR) subtype selectivity (A₁, A₂A, A₃). To assess this:

- Molecular Docking : Use software like AutoDock Vina to model interactions between the acetonide-protected ribose and AR binding pockets.

- Competitive Binding Assays : Compare IC₅₀ values of the acetonide derivative against native adenosine in AR-overexpressing cell lines (e.g., HEK-293T) .

- Diastereoselectivity Analysis : Synthesize enantiomers via chiral catalysts and evaluate binding kinetics using surface plasmon resonance (SPR) .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate polar byproducts. Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .

- Recrystallization : Dissolve crude product in hot acetone, then cool to −20°C for 12 hours to precipitate pure crystals .

Advanced: How can researchers design a high-throughput screening assay to evaluate the compound’s efficacy as an adenosine receptor agonist?

Methodological Answer:

- Cell-Based cAMP Assay : Transfect CHO cells with AR subtypes and use a cAMP-Glo™ kit. Treat cells with the compound (1 nM–10 µM) and measure luminescence after 30 minutes.

- Data Normalization : Compare results to standard agonists (e.g., NECA for A₂A). Use Z’-factor >0.5 to validate assay robustness .

- Counter-Screening : Test off-target effects on P1 receptors (e.g., P2Y₁) via calcium flux assays .

Basic: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compile IC₅₀/EC₅₀ values from peer-reviewed studies and apply ANOVA to identify outliers.

- Experimental Replication : Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂) using identical cell lines and buffer compositions .

- Purity Verification : Re-characterize the compound via HPLC (≥95% purity) and LC-MS to rule out degradation .

Advanced: What computational approaches can predict the metabolic stability of this compound?

Methodological Answer:

- In Silico Metabolism Prediction : Use Schrödinger’s ADMET Predictor or GLORYx to identify potential cytochrome P450 (CYP3A4) oxidation sites.

- MD Simulations : Run 100-ns simulations in GROMACS to assess acetonide ring stability under physiological conditions (aqueous, 310 K).

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis pathways of the acetonide group .

Basic: What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

- Short-Term Storage : Dissolve in anhydrous DMSO (10 mM stock) and store at −20°C for ≤6 months.

- Long-Term Stability : Keep the lyophilized powder at 4°C in a desiccator with silica gel to avoid moisture-induced acetonide cleavage .

- Degradation Monitoring : Perform monthly HPLC checks (C18 column, 0.1% TFA in H₂O:MeCN) to detect hydrolysis products .

Advanced: How can isotopic labeling (e.g., ¹³C) be utilized to study the compound’s metabolic pathways in vivo?

Methodological Answer:

- Synthesis of ¹³C-Labeled Derivative : Introduce ¹³C at the acetonide methyl groups via ¹³C-acetone in the protection step.

- Tracer Studies : Administer the labeled compound to rodent models and analyze metabolites in plasma/liver extracts via LC-MS/MS.

- Kinetic Modeling : Use SAAM II software to quantify adenosine deaminase-mediated dechlorination rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.